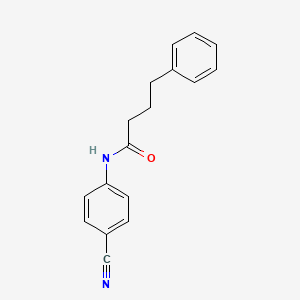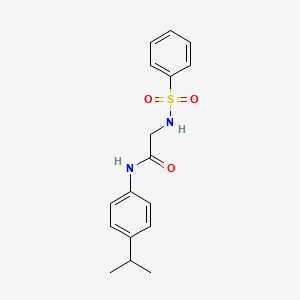![molecular formula C17H14ClN3OS B5696095 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone, also known as CTPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPE is a thioether derivative of 1,2,4-triazole, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has been reported to possess antimicrobial, antifungal, and anticancer activities. 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has also been studied for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is not fully understood. However, it is believed to exert its biological activities by interacting with the target molecules through covalent or non-covalent interactions. 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been reported to inhibit the growth of various microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has also been reported to possess antioxidant activity and to scavenge free radicals. In addition, it has been shown to reduce inflammation and to possess analgesic activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It is also soluble in various organic solvents, which makes it easy to handle. However, 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone has some limitations as well. It is toxic in nature and requires proper handling and disposal. Moreover, its biological activities are not well understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone. One potential area of research is to explore its potential as an anticancer agent. The mechanism of action of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone in inducing apoptosis in cancer cells needs to be further elucidated. Another potential area of research is to explore its potential as a corrosion inhibitor in industrial applications. The synthesis of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone derivatives with improved biological activities and reduced toxicity is also an area of interest. Finally, the development of new synthetic routes for 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone could lead to the discovery of new derivatives with diverse biological activities.
Méthodes De Synthèse
The synthesis of 2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone involves the reaction of 2-chloroacetophenone with 5-amino-1,2,4-triazole-3-thiol in the presence of sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with phenylmagnesium bromide to obtain the final product. The yield of the synthesis is reported to be around 60%.
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-21-16(13-9-5-6-10-14(13)18)19-20-17(21)23-11-15(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNFKSABFAEWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
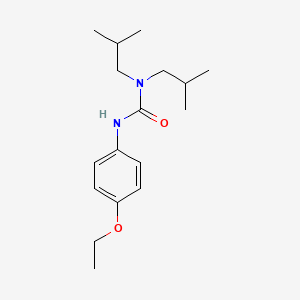
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
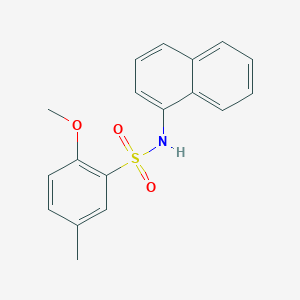
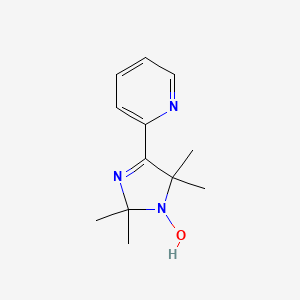
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
